molecular formula C20H20N4O B420764 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde CAS No. 332102-15-5

4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B420764
CAS No.: 332102-15-5
M. Wt: 332.4g/mol
InChI Key: MPBDJZHWZQFXAO-UHFFFAOYSA-N
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Description

4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C20H20N4O It is characterized by a quinazoline core substituted with a phenyl group and a piperazine ring, which is further functionalized with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenyl group and the piperazine ring. The final step involves the functionalization of the piperazine ring with a carbaldehyde group.

    Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of Piperazine Ring: The piperazine ring is formed through nucleophilic substitution reactions.

    Functionalization with Carbaldehyde: The final step involves the oxidation of the piperazine ring to introduce the carbaldehyde group, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various halogenating agents, acids, or bases can be used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups introduced at specific positions on the molecule.

Scientific Research Applications

4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methylquinazolin-2-yl)piperazine-1-carbaldehyde: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.

    4-(4-Phenylquinazolin-2-yl)piperazine-1-carbaldehyde: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.

    4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine: Lacks the carbaldehyde group, which may reduce its ability to form covalent bonds with proteins.

Uniqueness

4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the quinazoline core, phenyl group, piperazine ring, and carbaldehyde group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(6-methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-7-8-18-17(13-15)19(16-5-3-2-4-6-16)22-20(21-18)24-11-9-23(14-25)10-12-24/h2-8,13-14H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBDJZHWZQFXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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